molecular formula C12H13N5O3 B3048111 2'-Deoxytoyocamycin CAS No. 15676-19-4

2'-Deoxytoyocamycin

Cat. No. B3048111
CAS RN: 15676-19-4
M. Wt: 275.26 g/mol
InChI Key: LUOPPZJCJZYTQK-DJLDLDEBSA-N
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Description

2’-Deoxytoyocamycin is a naturally occurring compound . It is a type of nucleoside, which are key components of biological structures like DNA and RNA .


Synthesis Analysis

The synthesis of 2’-Deoxytoyocamycin involves the introduction of a benzoyl group at N-6 of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine . This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose . This process results in a completely regioselective N-9 glycosylation product .

Scientific Research Applications

  • DNA Duplex Stabilization : 2'-Deoxytoyocamycin has been used in the incorporation of 2′-deoxysangivamycin in DNA duplexes. Research by Seela and Zulauf (1999) demonstrated that the phosphoramidite of 2′-deoxytoyocamycin was used in solid-phase synthesis, leading to significant stabilization of the DNA duplex through the conversion of pyrrolo[2, 3-d]pyrimidine nitrile residues to carboxamides (Seela & Zulauf, 1999).

  • Total Synthesis for Antitumor Activity : this compound is also involved in the synthesis of related compounds. Ruan et al. (2014) reported an efficient total synthesis of 5-deoxytoyocamycin, isolated from microbial sources, known for its excellent antitumor activity. Their synthetic approach focused on 1,2,3-triacetate-5-deoxyribose as the starting material and utilized Vorbrüggen glycosylation as a key step (Ruan et al., 2014).

  • Synthesis and Evaluation as Antiviral Agents : Krawczyk et al. (1995) synthesized a series of 7-substituted 4-aminopyrrolo[2,3-d]pyrimidines related to the nucleosides toyocamycin and thiosangivamycin, testing them for activity against human cytomegalovirus (HCMV). They found that these nucleosides, including this compound, were active against HCMV and herpes simplex virus, suggesting potential as antiviral agents (Krawczyk et al., 1995).

  • Herbicidal Properties : this compound has been identified as a naturally-occurring herbicidal nucleoside. Isaac et al. (1991) determined the structure of 5'-deoxytoyocamycin and confirmed its herbicidal properties. This highlights a potential application in agriculture and weed management (Isaac et al., 1991).

properties

IUPAC Name

4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPPZJCJZYTQK-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166123
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15676-19-4
Record name 2'-Deoxytoyocamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxytoyocamycin
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2'-Deoxytoyocamycin
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2'-Deoxytoyocamycin
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2'-Deoxytoyocamycin
Reactant of Route 5
2'-Deoxytoyocamycin
Reactant of Route 6
2'-Deoxytoyocamycin

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